4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFAOFKYYKEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate reactions .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in bacterial cell wall synthesis, inflammation pathways, and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents and heterocyclic systems. Key comparisons include:
Key Observations :
- Heterocycle Impact : Thiazole derivatives (e.g., target compound) exhibit distinct C=S IR bands (~1250 cm⁻¹), while oxazole analogs (e.g., ) lack this feature but show strong C=O absorption .
- Bioactivity Correlations : Thiazole- and thiadiazole-containing sulfonamides are often explored for antimicrobial activity, whereas ureido-thiazole derivatives (e.g., ) target enzyme inhibition .
Yield and Efficiency :
- Thiazole derivatives (e.g., ) show high yields (89–93%), attributed to optimized coupling reactions .
- Triazole-thione analogs () require tautomeric control during cyclization, reducing yields to 70–85% .
Spectroscopic and Computational Analysis
- IR Spectroscopy :
- Mass Spectrometry :
- Computational Studies : Tools like Multiwfn () enable electron density topology analysis, predicting reactivity sites in sulfonamide derivatives .
Biological Activity
4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a thiazole ring and a sulfonamide group. Compounds in this category are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name for the compound is 4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of 426.52 g/mol. The structure includes a butoxy group, a methoxy-substituted phenyl group, and a thiazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 426.52 g/mol |
| IUPAC Name | 4-butoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
The mechanism of action of this compound involves several biochemical pathways:
- Enzyme Inhibition : The sulfonamide component is known to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.
- Antimicrobial Activity : The thiazole ring enhances interaction with various biological targets such as DNA gyrase and dihydroorotase, leading to inhibition of bacterial cell wall synthesis and replication.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, contributing to its anti-inflammatory effects.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. A study assessing the antimicrobial efficacy of related compounds showed that derivatives similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 20 μg/mL to 200 μg/mL against various bacterial strains such as E. coli and Staphylococcus aureus .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. A series of studies have highlighted that thiazole-based compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Thiazole derivatives have been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : They can activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
In one study, derivatives were tested against melanoma and prostate cancer cell lines, showing improved antiproliferative activity compared to traditional agents .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that thiazole derivatives can reduce the expression of TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study published in PubMed Central evaluated the antimicrobial activity of synthesized thiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial properties with MIC values significantly lower than those of conventional antibiotics .
- Anticancer Activity Assessment : Another investigation focused on the anticancer potential of methoxy-substituted thiazoles revealed promising results in inhibiting cell proliferation in prostate cancer models. The study highlighted the role of structural modifications in enhancing bioactivity .
- Inflammation Studies : Research assessing the anti-inflammatory effects demonstrated that thiazole derivatives could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
